2,4,6-Tris(m-terphenyl-5'-yl)boroxin
Overview
Description
2,4,6-Tris(m-terphenyl-5’-yl)boroxin is an aryl boron, borixine-derived compound . Its molecular formula is C54H39B3O3 . The IUPAC name for this compound is 2,4,6-tris(3,5-diphenylphenyl)-1,3,5,2,4,6-trioxatriborinane .
Molecular Structure Analysis
The molecular weight of 2,4,6-Tris(m-terphenyl-5’-yl)boroxin is 768.33 . The SMILES representation of the molecule is B1(OB(OB(O1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
The molecular formula of 2,4,6-Tris(m-terphenyl-5’-yl)boroxin is C54H39B3O3 . Its molecular weight is 768.33 .Scientific Research Applications
Hybrid Triazine-Boron Two-Dimensional Covalent Organic Frameworks
2,4,6-Tris(4'-bromophenyl)-1,3,5-triazine, a related compound, has been used in the synthesis of hybrid triazine-boron two-dimensional covalent organic frameworks (COFs). These materials exhibit good porosity and sorption properties, with significant nitrogen uptake and high thermal stability. Their applications could include gas storage and catalysis due to their porous structure and thermal resistance (Gontarczyk et al., 2017).
Synthesis and Structure in Cross-Coupling Reactions
Research has demonstrated the use of tris(4-ferrocenylphenyl)boroxine, a compound related to 2,4,6-Tris(m-terphenyl-5'-yl)boroxin, in cross-coupling reactions to produce organic compounds with potential applications in materials science and pharmaceuticals (Makarov et al., 2004).
Potential Electrochemically Active Boronic Acid-Based Glucose Sensors
2,4,6-Tris[2-(N-ferrocenylmethyl-N-methylaminomethyl)phenyl]boroxin, a derivative, was investigated for its potential in glucose complexation, indicating applications in the development of electrochemically active boronic acid-based glucose sensors. These could have significant implications in medical diagnostics (Norrild & Søtofte, 2002).
Fluorinated Boroxine-Based Anion Receptors for Lithium-Ion Batteries
Novel fluorinated boroxines, including derivatives of this compound, have been explored for their applications in lithium-ion batteries. They show potential in enhancing ionic conductivity, which is crucial for the performance of these batteries (Nair et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2,4,6-tris(3,5-diphenylphenyl)-1,3,5,2,4,6-trioxatriborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H39B3O3/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55-58-56(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)60-57(59-55)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZSDMFLGCWWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H39B3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659955 | |
Record name | 2,4,6-Tri([1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-yl)-1,3,5,2,4,6-trioxatriborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909407-14-3 | |
Record name | Boroxin, 2,4,6-tris([1,1′:3′,1′′-terphenyl]-5′-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=909407-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tri([1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-yl)-1,3,5,2,4,6-trioxatriborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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